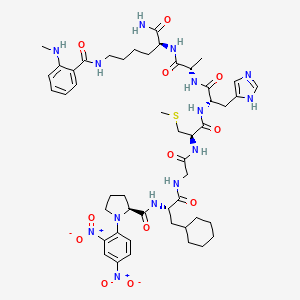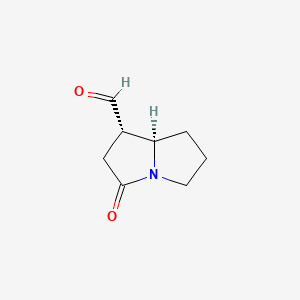![molecular formula C8H19ClN2 B586835 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride CAS No. 1794827-45-4](/img/new.no-structure.jpg)
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is a deuterated compound used primarily in scientific research. It is a labeled salt of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine, which serves as an intermediate in the synthesis of various pharmaceutical agents, including atypical antipsychotic drugs . The compound’s molecular formula is C8H16D3ClN2, and it has a molecular weight of 181.72 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride typically involves the deuteration of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, where the starting material is subjected to deuterium gas under controlled conditions. The reaction is monitored to ensure complete deuteration, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The deuterium atoms in the compound provide stability and allow for detailed studies of its binding interactions and metabolic pathways. The compound’s effects are mediated through its ability to mimic the behavior of its non-deuterated counterpart while providing enhanced stability and traceability in experimental settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2-[(methylamino)methyl]pyrrolidine: The non-deuterated form of the compound, used in similar research applications.
1-Ethyl-2-[(methylamino)methyl]pyrrolidine Hydrochloride: The hydrochloride salt of the non-deuterated form, used in pharmaceutical synthesis.
Uniqueness
1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of biochemical pathways is required.
Propriétés
Numéro CAS |
1794827-45-4 |
|---|---|
Formule moléculaire |
C8H19ClN2 |
Poids moléculaire |
181.722 |
Nom IUPAC |
1,1,1-trideuterio-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H/i2D3; |
Clé InChI |
MMFHDFMFZXOKBI-MUTAZJQDSA-N |
SMILES |
CCN1CCCC1CNC.Cl |
Synonymes |
1-Ethyl-N-(methyl-d3)-2-pyrrolidinemethanamine Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)



![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)



